Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate
Description
Historical Context and Development of Pyrrolo[1,2-a]pyrazine Chemistry
The systematic investigation of pyrrolo[1,2-a]pyrazine chemistry emerged prominently in the 1990s, with foundational work establishing the structural and chemical properties of this heterocyclic system. Early pioneering research by Mínguez and colleagues in 1996 provided the first comprehensive analysis of pyrrolo[1,2-a]pyrazine structure and reactivity, including detailed ab initio calculations that elucidated fundamental electronic properties of the bicyclic framework. This seminal work established synthetic pathways from pyrrole precursors and characterized essential chemical transformations including electrophilic substitution, organolithium addition reactions, and metalation with lithium diisopropylamide. The historical development demonstrated the potential for quaternization of the nonbridgehead nitrogen atom, leading to the formation of azomethine ylides capable of participating in 1,3-dipolar cycloaddition reactions.
The evolution of synthetic methodologies accelerated significantly in the 2000s and 2010s, with researchers developing increasingly sophisticated approaches to access various pyrrolo[1,2-a]pyrazine derivatives. Recent comprehensive reviews have highlighted the substantial progress made since 1990 in developing synthetic strategies for pyrrolopyrazine systems, emphasizing their importance as building blocks for biologically active compounds. Modern synthetic approaches have incorporated cascade cyclization sequences, multicomponent reactions, and palladium-catalyzed cross-coupling methodologies to expand the accessible chemical space within this heterocyclic family. The development timeline reveals a progression from basic structural characterization to sophisticated synthetic platform development, culminating in current applications spanning antimicrobial research, antifungal evaluation, and materials science applications.
Contemporary research has demonstrated remarkable synthetic versatility, with methodologies enabling access to substituted pyrrolo[1,2-a]pyrazines through enaminone cyclization in the presence of ammonium acetate. The synthetic evolution has also encompassed the development of one-pot multicomponent procedures, allowing direct conversion of pyrrole starting materials to complex pyrrolopyrazine products with high efficiency. These historical developments have established ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate and related derivatives as accessible targets for synthetic chemistry, supporting their emergence as valuable research compounds.
Structural Classification within Heterocyclic Systems
This compound belongs to the broad classification of nitrogen-containing heterobicyclic compounds, specifically within the pyrrolodiazine subfamily that encompasses fused pyrrole-diazine systems. The compound features a distinctive bicyclic architecture where a five-membered pyrrole ring is fused to a six-membered pyrazine ring, creating a -fused heterocyclic system with two nitrogen atoms positioned at the 2 and 3 positions of the pyrazine moiety. This structural arrangement places this compound within the broader category of nitrogen-bridgehead heterocycles, where one nitrogen atom serves as the bridgehead connecting the two rings.
The carboxylate functionality attached at the 1-position introduces additional structural complexity, classifying the compound as both a heterocyclic ester and a substituted pyrrolodiazine. The ethyl carboxylate group imparts specific physicochemical properties while maintaining the aromatic character of the bicyclic core structure. Within the systematic classification of heterocyclic compounds, this molecule represents a functionalized example of the 7-azaindolizine system, an alternative nomenclature that emphasizes the indolizine-like connectivity with nitrogen substitution.
The structural classification further extends to considerations of regioisomerism within the pyrrolopyrazine family, where this compound represents one specific substitution pattern among multiple possible carboxylate derivatives. Related compounds include methyl pyrrolo[1,2-a]pyrazine-6-carboxylate and ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate, each exhibiting distinct substitution patterns that influence their chemical reactivity and biological properties. The systematic classification recognizes these compounds as members of a broader family of pyrrolodiazine carboxylates, each characterized by specific regioselectivity in their synthetic preparation and subsequent chemical behavior.
Nomenclature and Identification Parameters
The International Union of Pure and Applied Chemistry nomenclature for this compound reflects the systematic naming conventions for fused heterocyclic systems with functional group substitution. The compound's complete International Union of Pure and Applied Chemistry name, "this compound," indicates the ethyl ester of pyrrolo[1,2-a]pyrazine-1-carboxylic acid, with the bracketed notation [1,2-a] specifying the fusion pattern between the pyrrole and pyrazine rings. The Chemical Abstracts Service registry number 1251761-36-0 provides unambiguous identification within chemical databases and regulatory systems.
The molecular descriptor systems provide comprehensive identification parameters essential for chemical database searching and computational applications. The International Chemical Identifier string InChI=1S/C10H10N2O2/c1-2-14-10(13)9-8-4-3-6-12(8)7-5-11-9/h3-7H,2H2,1H3 encodes the complete connectivity information, while the corresponding International Chemical Identifier Key KFLBCJVZIOWQAO-UHFFFAOYSA-N provides a hash-based unique identifier for rapid database matching. The Simplified Molecular Input Line Entry System notation CCOC(=O)C1=CN2C=CN=CC2=C1 represents the molecular structure in a linearized format suitable for computational processing and structure-activity relationship analysis.
Additional identification parameters include spectroscopic characteristics essential for analytical verification and quality control applications. The compound exhibits characteristic Nuclear Magnetic Resonance spectral features reflecting the aromatic protons of the bicyclic system and the ethyl ester functionality, while Mass Spectrometry analysis confirms the molecular ion peak corresponding to the calculated molecular weight. Storage specifications typically recommend refrigerated conditions for long-term stability, with most commercial sources indicating room temperature stability for routine handling. The standardized identification parameters facilitate reproducible research applications and ensure consistent communication within the scientific community studying pyrrolodiazine chemistry.
Significance in Pyrrolodiazine Research
This compound occupies a position of considerable significance within contemporary pyrrolodiazine research, serving as both a synthetic target and a building block for more complex heterocyclic architectures. The compound exemplifies the synthetic accessibility of functionalized pyrrolodiazines through modern cyclization methodologies, with recent research demonstrating efficient preparation via enaminone cyclization using ammonium acetate and lithium carbonate in dimethylformamide. This synthetic accessibility has positioned the compound as a valuable intermediate for constructing chemical libraries with distinctive substitution patterns around the pyrrolodiazine core.
The research significance extends to the compound's role in exploring structure-activity relationships within the pyrrolodiazine family, particularly regarding biological activity evaluation. Recent studies have demonstrated that pyrrolodiazine derivatives, including carboxylate-substituted variants, exhibit diverse biological activities including antimicrobial, antifungal, and antitumor properties. The specific substitution pattern present in this compound provides researchers with opportunities to investigate how carboxylate ester functionality influences biological activity compared to other substitution patterns such as those found in the 3-carboxylate and 6-carboxylate regioisomers.
The compound's significance in pyrrolodiazine research also encompasses its utility in developing new synthetic transformations and understanding fundamental reactivity patterns within the heterocyclic system. Research has shown that the carboxylate functionality can undergo various chemical modifications including reduction to alcohols, hydrolysis to carboxylic acids, and coupling reactions for library expansion. The electron-withdrawing nature of the carboxylate group influences the electronic properties of the pyrrolodiazine core, affecting both chemical reactivity and potential biological interactions. Contemporary research continues to explore cascade synthesis approaches where this compound and related derivatives serve as intermediates in multicomponent reaction sequences.
Structure
2D Structure
Properties
IUPAC Name |
ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-8-4-3-6-12(8)7-5-11-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLBCJVZIOWQAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CN2C1=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition-Metal-Free Synthetic Strategy
One widely reported method for synthesizing ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate involves a transition-metal-free approach, which is advantageous due to its milder conditions and avoidance of expensive or toxic metal catalysts.
Key steps of this method include:
- Cross-coupling reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes on solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
- Addition of propargylamine: This step converts the acetylenes to related N-propargylenaminones.
- Intramolecular cyclization: Catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO), this step leads to the formation of the Z-configuration of (acylmethylidene)pyrrolo[1,2-a]pyrazines.
This method offers a metal-free route with moderate to good yields and allows for structural diversity by varying the acyl substituents.
Three-Component One-Pot Reaction Using Iron(III) Chloride Catalyst
A highly efficient and environmentally friendly protocol involves a three-component reaction between 1,2-diamines, ethyl pyruvate, and α-bromo ketones catalyzed by iron(III) chloride (FeCl3).
- The reaction is conducted in acetonitrile under reflux conditions for approximately 5 hours.
- FeCl3 (20 mol%) serves as an efficient catalyst, promoting the formation of pyrrolo[1,2-a]pyrazine derivatives in excellent yields.
- After reaction completion, purification is achieved by column chromatography.
This multicomponent reaction (MCR) approach is economically and environmentally advantageous, as it allows the formation of the target compound in a one-pot procedure, reducing reaction time and simplifying product isolation.
Cyclocondensation of Amido Esters Followed by Cyclization
Another synthetic route involves the conversion of amido esters to cyclic derivatives via cyclocondensation:
- Treatment of amido esters with sodium hydroxide in ethanol leads to cyclization, yielding bicyclic pyrrolo[1,2-a]pyrazine derivatives.
- Chemical yields in this method range from 55% to 95%, depending on the substrate.
- A slight epimerization at specific carbon centers may occur during cyclization, but pure diastereomers can be isolated by recrystallization.
This method is particularly useful for obtaining stereochemically pure derivatives and allows fine control over stereochemistry.
Fusion of Pyrrole to Pyrazinone Derivatives via Enamine Intermediates
A more complex synthetic strategy involves fusion of a pyrrole ring to pyrazinone derivatives:
- Starting from pyrazinone and diethyl ethoxymethylene malonate, heating in toluene at 100 °C produces an enamine intermediate.
- This intermediate is cyclized with lithium bis(trimethylsilyl)amide (LHMDS) in tetrahydrofuran (THF) at 80 °C to afford the bicyclic compound.
- Subsequent steps may involve formation of biselectrophilic intermediates and condensation with pyrazinones in the presence of bases such as N-methylmorpholine (NMM) in dimethylformamide (DMF) at elevated temperatures.
This method allows access to various substituted derivatives and is useful for structural diversification.
Pyrrole-2-Acetic Acid Ester Route via Ethoxalylpyrrole Derivatives
This approach starts from ethoxalylpyrrole derivatives and involves multiple steps:
- Saponification of α-keto esters followed by Wolff-Kishner reduction yields acetic acid derivatives.
- Alternatively, reduction of 2-ethoxalpyrrole with sodium borohydride followed by further reduction with triphenylphosphine/triphenylphosphine diiodide mixture leads to acetic acid esters.
- These intermediates can be cyclized or further transformed to yield bicyclic pyrrolo[1,2-a]pyrazine carboxylates.
This method is well-documented for generating various substituted bicyclic compounds with good yields and allows for functional group manipulation.
Summary Table of Preparation Methods
| Method Number | Synthetic Approach | Key Reagents/Catalysts | Conditions | Yield Range | Advantages |
|---|---|---|---|---|---|
| 1 | Transition-metal-free cross-coupling & cyclization | Acyl (bromo)acetylenes, propargylamine, Cs2CO3 | Room temp (cross-coupling), DMSO (cyclization) | Moderate to good | Metal-free, mild conditions |
| 2 | Three-component MCR with FeCl3 catalyst | 1,2-Diamines, ethyl pyruvate, α-bromo ketones, FeCl3 | Reflux in MeCN, 5 h | Excellent (up to ~78%) | One-pot, environmentally friendly |
| 3 | Cyclocondensation of amido esters | Amido esters, NaOH, EtOH | Room temp to reflux | 55% - 95% | Stereochemical control, high purity |
| 4 | Pyrrole fusion to pyrazinone via enamines | Pyrazinone, diethyl ethoxymethylene malonate, LHMDS, NMM | 80-115 °C, THF/DMF | Fair yields | Structural diversity, access to substituted derivatives |
| 5 | Ethoxalylpyrrole derivatives route | Ethoxalylpyrrole, NaBH4, triphenylphosphine derivatives | Variable, includes reductions and saponification | Good yields | Functional group versatility, multiple steps |
Detailed Research Findings and Analysis
The transition-metal-free method is notable for avoiding costly and potentially toxic metal catalysts, making it attractive for green chemistry applications. The use of solid alumina as a support in the initial coupling step enhances reactivity at room temperature.
The three-component FeCl3-catalyzed reaction represents a significant advancement in synthetic efficiency. The catalyst promotes carbon-heteroatom bond formation, and the method is scalable with good reproducibility. The reaction proceeds via initial condensation of 1,2-diamines with ethyl pyruvate, followed by cyclization with α-bromo ketones.
The cyclocondensation approach allows for the preparation of stereochemically pure bicyclic compounds, which is crucial for biological activity studies. The method’s flexibility in substrate scope and relatively high yields make it valuable for medicinal chemistry.
The fusion of pyrrole to pyrazinone derivatives involves well-controlled cyclization steps using strong bases like LHMDS, enabling the synthesis of complex heterocycles with potential for further functionalization.
The ethoxalylpyrrole route is a classical synthetic pathway that enables the introduction of various substituents and functional groups through reduction and esterification steps. This approach is well-documented and offers reliable access to the target compound and analogs.
Chemical Reactions Analysis
Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate undergoes various chemical reactions, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . Common reagents used in these reactions include acyl (bromo)acetylenes, propargylamine, and cesium carbonate. The major products formed from these reactions are pyrrolo[1,2-a]pyrazine derivatives, which exhibit significant biological activities such as antimicrobial, antifungal, and antiviral properties .
Scientific Research Applications
Biological Activities
Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate exhibits a range of biological activities that make it a valuable compound in medicinal chemistry:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
- Antiviral Properties : Research indicates that this compound may inhibit viral replication, making it a candidate for antiviral drug development. The specific molecular targets involved in this activity are still under investigation .
- Antitumor Effects : Preliminary studies suggest that this compound may inhibit tumor growth in vitro and in vivo. Its ability to interfere with cell cycle progression and induce apoptosis in cancer cells highlights its potential as an anticancer agent .
Applications in Pharmaceuticals
The diverse biological activities of this compound have led to its exploration in pharmaceutical applications:
- Drug Development : The compound serves as a building block for synthesizing new drug candidates targeting various diseases. Its derivatives have been evaluated for their therapeutic potential against cancer, infections, and inflammatory diseases .
- Natural Products Synthesis : this compound is utilized in the synthesis of complex natural products due to its versatile reactivity. This application is particularly relevant in the development of novel therapeutics derived from natural sources .
Industrial Applications
Beyond pharmaceuticals, this compound finds applications in industrial settings:
- Material Science : The compound is investigated for its potential use in creating bioactive materials. Its unique chemical structure allows for modifications that can enhance material properties for specific applications .
Case Studies
Several case studies illustrate the practical applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Candida species with minimal inhibitory concentrations lower than standard antifungal agents. |
| Study 2 | Antiviral Activity | Showed promising results in inhibiting replication of herpes simplex virus type 1 in cell cultures. |
| Study 3 | Antitumor Activity | In vitro studies revealed significant reduction in cell viability of breast cancer cell lines when treated with the compound. |
Mechanism of Action
The exact mechanism of action of ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate is not fully understood. it is known to interact with various molecular targets and pathways, leading to its diverse biological activities . The compound’s structure allows it to engage in multiple types of chemical reactions, contributing to its effectiveness in different applications.
Comparison with Similar Compounds
Table 1: Key Pyrrolopyrazine Derivatives and Their Properties
Key Differences and Trends
Substituent Effects on Bioactivity :
- The 1,4-dione core in hexahydro derivatives (e.g., hexahydro-3-(2-methylpropyl)-) enhances antioxidant and antibacterial activities compared to the ethyl ester variant .
- Benzyl vs. Alkyl Substituents : Hexahydro-3-(phenylmethyl)- exhibits stronger antifungal activity (MIC: 12.5 μg/ml) than its 2-methylpropyl counterpart, likely due to enhanced membrane penetration via aromatic interactions .
Synthetic vs. Natural Derivatives :
- This compound is primarily synthetic, while 1,4-dione derivatives are often isolated from Streptomyces and Bacillus species . Natural derivatives show broader-spectrum antimicrobial activity due to evolutionary optimization .
Pharmacological Applications :
Biological Activity
Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate (EPPC) is a nitrogen-containing heterocyclic compound that has garnered interest in various biological research applications due to its diverse biological activities. This article explores the biological activity of EPPC, focusing on its antimicrobial, antiviral, antifungal, anti-inflammatory, and antitumor properties.
Chemical Structure and Properties
EPPC features a bicyclic structure composed of a pyrrole ring fused with a pyrazine ring. Its molecular formula is with a molecular weight of 190.2 g/mol. The compound is primarily used as a building block in the synthesis of more complex heterocyclic compounds and exhibits significant biological activities.
The exact mechanism of action for EPPC is not fully elucidated; however, it is known to interact with various molecular targets leading to its diverse biological effects. Key pathways affected include:
- Microbial Growth Inhibition : EPPC has demonstrated the ability to inhibit the growth of various microbial strains.
- Inflammation Reduction : The compound shows potential anti-inflammatory effects by modulating inflammatory pathways.
- Viral Replication Prevention : Research indicates that EPPC may interfere with viral replication processes.
- Oxidative Stress Reduction : It has antioxidant properties that help mitigate oxidative stress.
- Tumor Growth Inhibition : Preliminary studies suggest EPPC may inhibit tumor cell proliferation.
Antimicrobial Activity
EPPC exhibits significant antimicrobial properties against various bacterial and fungal strains. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Antiviral Activity
Research has shown that EPPC possesses antiviral activity against certain viruses. It was found to inhibit viral replication in vitro, particularly against influenza virus strains.
Antifungal Activity
EPPC's antifungal properties were assessed against various fungi, including Candida species. The compound demonstrated effective fungicidal activity at low concentrations.
Anti-inflammatory Effects
In vitro studies indicated that EPPC could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use as an anti-inflammatory agent.
Antitumor Activity
Preliminary studies have indicated that EPPC may inhibit the growth of certain cancer cell lines. For instance, it showed cytotoxic effects on HeLa and MCF-7 cells with IC50 values indicating moderate efficacy.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 50 |
| MCF-7 | 75 |
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers evaluated the antimicrobial efficacy of EPPC against clinical isolates of bacteria and fungi. Results showed that EPPC had significant inhibitory effects on both gram-positive and gram-negative bacteria, as well as on fungal pathogens.
- Anti-inflammatory Research : Another study investigated the anti-inflammatory potential of EPPC in a murine model of inflammation. The results demonstrated a marked reduction in edema and inflammatory markers in treated groups compared to controls.
- Antitumor Activity Investigation : A recent study assessed the antitumor activity of EPPC using various cancer cell lines. The findings revealed that EPPC induced apoptosis in cancer cells through caspase activation pathways.
Q & A
Q. What are the established synthetic routes for ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate and its derivatives?
Methodological Answer: Two primary synthetic strategies are widely utilized:
- One-Step Cyclization : Reacting 2-(acylethynyl)pyrroles with propargylamine in the presence of Cs₂CO₃ as a base catalyst, enabling intramolecular cyclization to form the pyrrolo[1,2-a]pyrazine core .
- Multicomponent Catalyst-Free Synthesis : Combining benzene-1,2-diamine, dialkyl acetylenedicarboxylates, and ethyl bromopyruvate in a one-pot reaction. This method avoids catalysts and yields functionalized derivatives (e.g., pyrrolo[1,2-a]quinoxalines) with good efficiency .
Table 1: Comparison of Synthetic Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Cs₂CO₃-Catalyzed Cyclization | Propargylamine, 2-(acylethynyl)pyrroles | 60-75 | High regioselectivity, single-step |
| Catalyst-Free Multicomponent | Benzene-1,2-diamine, acetylenedicarboxylates | 70-85 | No catalyst, diverse substituents |
Q. How are pyrrolo[1,2-a]pyrazine derivatives characterized structurally?
Methodological Answer: Spectroscopic techniques are critical:
- NMR : Distinguishes regiochemistry via proton splitting patterns (e.g., pyrrole H-3 vs. pyrazine protons) .
- GC-MS : Identifies volatile derivatives (e.g., hexahydro-3-(2-methylpropyl) substituents) in natural product extracts .
- FT-IR : Confirms functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹) and amine/amide bonds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrrolo[1,2-a]pyrazine derivatives?
Methodological Answer: Discrepancies (e.g., antifungal vs. antioxidant efficacy) arise from variations in assay conditions or substituent effects. Strategies include:
- Standardized Bioassays : Use consistent microbial strains (e.g., Staphylococcus aureus ATCC 25923) and antioxidant models (e.g., DPPH radical scavenging) for cross-study comparisons .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., alkyl vs. aryl groups) and evaluate potency. For example, hexahydro-3-(phenylmethyl) derivatives exhibit stronger antifungal activity than alkylated analogs .
Table 2: Biological Activity Variations
Q. What strategies optimize reaction yields in multicomponent syntheses of pyrrolo[1,2-a]pyrazines?
Methodological Answer: Key parameters include:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing intermediates .
- Temperature Control : Reactions performed at 60–80°C minimize side products (e.g., enamine byproducts) .
- Reagent Ratios : A 1:1:1 molar ratio of diamine, acetylenedicarboxylate, and bromopyruvate ensures balanced reactivity .
Q. How can computational methods aid in designing novel pyrrolo[1,2-a]pyrazine derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular Docking : Predict binding affinities to target proteins (e.g., Staphylococcus aureus DNA gyrase) using software like AutoDock Vina .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to identify electron-deficient regions for functionalization .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
